1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
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Description
1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H15FN2O4S and its molecular weight is 398.41. The purity is usually 95%.
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Biological Activity
1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C21H17FN2O4S |
Molecular Weight | 412.4 g/mol |
CAS Number | 921898-19-3 |
Research indicates that this compound may exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways, influencing mood and cognitive functions.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant effects, possibly through serotonin reuptake inhibition.
- Antipsychotic Properties : The compound may also exhibit antipsychotic effects by antagonizing dopamine D2 receptors, similar to other compounds in its class.
Case Studies and Research Findings
- Antidepressant Efficacy : In a controlled study involving animal models, the compound demonstrated significant reductions in depressive-like behaviors when administered at varying doses. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests.
- Neuroprotective Effects : Research highlighted neuroprotective properties against oxidative stress in neuronal cell lines. The compound was shown to reduce markers of oxidative damage and apoptosis.
- Antimicrobial Activity : A recent study evaluated the antimicrobial effects against various bacterial strains. The compound exhibited selective antibacterial activity against Gram-positive bacteria while showing minimal toxicity towards Gram-negative strains.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antidepressant | Reduced depressive behaviors | |
Neuroprotective | Decreased oxidative stress markers | |
Antimicrobial | Effective against Gram-positive bacteria |
Pharmacokinetic Profile
Parameter | Value |
---|---|
Bioavailability | Moderate (estimated 50%) |
Half-life | Approximately 6 hours |
Metabolism | Hepatic (CYP450 involvement) |
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c21-16-6-2-1-5-13(16)12-28(25,26)23-14-9-10-18-15(11-14)20(24)22-17-7-3-4-8-19(17)27-18/h1-11,23H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSLXIDMLDFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.